N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole, pyrazole, and thiophene moieties. Its molecular formula is C20H19N3O2S with a molecular weight of approximately 365.45 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H19N3O2S |
Molecular Weight | 365.45 g/mol |
CAS Number | 2034473-64-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Core : This may be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazole and aldehydes.
- Substitution Reactions : Introduction of phenyl groups through nucleophilic aromatic substitutions.
- Formation of the Pyrazole and Carboxamide Groups : Final acylation reactions to form the carboxamide structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving various derivatives demonstrated that they induce apoptosis in cancer cells through mechanisms such as increased caspase activity and modulation of Bcl-2 proteins .
In Vitro Cytotoxicity Studies :
A recent study evaluated several derivatives against human cancer cell lines (MCF-7, BxPC-3, MOLT-4). The synthesized compounds showed varying degrees of cytotoxicity:
Compound | Cell Line | % Cell Survival (10 μM) | IC50 (μM) |
---|---|---|---|
4m | MCF-7 | 23.85 | 1.69 |
4n | BxPC-3 | 26.45 | 2.20 |
4r | MOLT-4 | Moderate | Varies |
These findings highlight the potential of these compounds as therapeutic agents in cancer treatment.
Antimicrobial Activity
Compounds containing thiazole and pyrazole structures have also shown antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) . Such activities suggest that this class of compounds could be developed further for treating infections.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Induction of Apoptosis : Enhanced caspase activity and loss of mitochondrial membrane potential indicate apoptosis induction.
- Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : A study on thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, emphasizing their potential in cancer therapy .
- Antitubercular Activity : Research on substituted benzamides indicated significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential in infectious diseases .
特性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-24-17(11-15(23-24)18-7-4-9-27-18)19(26)21-14-6-3-2-5-13(14)16-12-25-8-10-28-20(25)22-16/h2-7,9,11-12H,8,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWCBCUKPWJIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。